4-Hydroxybenzyl cyanide
Overview
Description
4-Hydroxybenzyl cyanide, also known as 4-hydroxyphenylacetonitrile, is an organic compound with the molecular formula C8H7NO. It is a hydroxynitrile that is phenylacetonitrile substituted by a hydroxy group at position 4. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Scientific Research Applications
4-Hydroxybenzyl cyanide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 4-Hydroxybenzyl cyanide, also known as 4-Hydroxyphenylacetonitrile, is the enzyme Dopamine beta-hydroxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters, specifically in the conversion of dopamine to norepinephrine .
Mode of Action
This compound acts as a suicide substrate for Dopamine beta-hydroxylase . This means that the compound binds to the enzyme and undergoes a transformation that results in the irreversible inactivation of the enzyme . The inactivation is first order in inhibitor (Kd = 1.9 mM, k2 = 0.05 min-1, pH 5.0), and exhibits saturation kinetics .
Biochemical Pathways
This compound is involved in the selective production of primary amines, specifically tyramine . Biochemically, tyramine may be produced by the action of the enzyme tyrosine hydroxylase to form tyrosine that, subsequently, undergoes decarboxylation via the action of the enzyme tyrosine decarboxylase to form tyramine . Tyramine and its analogues are thought to influence aspects of brain chemistry .
Pharmacokinetics
Its molecular weight of 1331473 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The primary result of the action of this compound is the inactivation of Dopamine beta-hydroxylase . This inactivation can disrupt the normal biosynthesis of neurotransmitters, potentially leading to alterations in neurological function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the rate of enzyme inactivation . Additionally, the presence of other compounds, such as an auxiliary agent, can improve the catalytic performance of the compound .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Related compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been used in the production of tyramine via the selective hydrogenation process .
Dosage Effects in Animal Models
Related compounds have shown to have effects that vary with dosage .
Metabolic Pathways
4-Hydroxybenzyl cyanide is involved in metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
It is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation .
Subcellular Localization
It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzyl cyanide can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with potassium borohydride as a reducing agent . Another method includes the reaction of 4-hydroxybenzyl alcohol with sodium cyanide and ethyl formate under reflux conditions, yielding a high purity product .
Industrial Production Methods: Industrial production of this compound typically involves the use of 4-hydroxybenzaldehyde as a starting material. The process is carried out at normal temperature and pressure, making it efficient and easy to control. The yield of the finished product is generally high, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzyl cyanide undergoes various chemical reactions, including:
Hydrogenation: The selective hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst can produce tyramine.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrogenation: Pd/C catalyst, hydrogen gas, and a three-phase reactor.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Tyramine: Formed through the selective hydrogenation of this compound.
Various Derivatives: Depending on the substitution reactions, different derivatives can be synthesized.
Comparison with Similar Compounds
4-Hydroxybenzyl cyanide can be compared with other similar compounds, such as:
4-Hydroxyphenylacetic acid: Similar in structure but differs in its functional group.
4-Hydroxybenzaldehyde: A precursor in the synthesis of this compound.
4-Hydroxybenzylnitrile: Another hydroxynitrile with similar properties.
Uniqueness: this compound is unique due to its specific hydroxyl and nitrile functional groups, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKYOOPFBCOXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161856 | |
Record name | 4-Hydroxybenzylcyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxybenzeneacetonitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
329.00 to 330.00 °C. @ 760.00 mm Hg | |
Record name | 4-Hydroxybenzeneacetonitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14191-95-8 | |
Record name | 4-Hydroxybenzyl cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14191-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzylcyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzyl cyanide | |
Source | DTP/NCI | |
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Record name | 4-Hydroxybenzylcyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90161856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXYBENZYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q5J224RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Hydroxybenzeneacetonitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
Record name | 4-Hydroxybenzeneacetonitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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